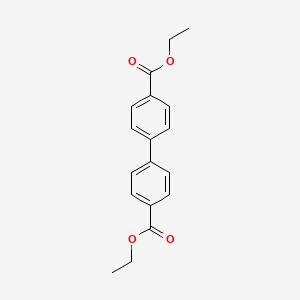

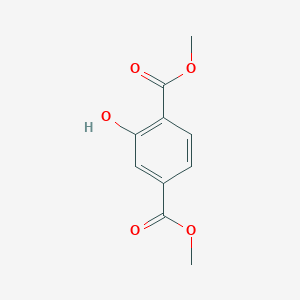

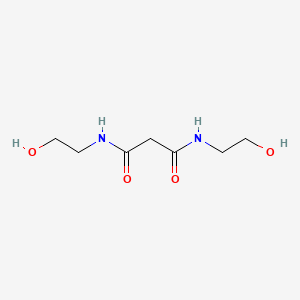

Diethyl 4,4'-biphenyldicarboxylate

Descripción general

Descripción

Synthesis Analysis

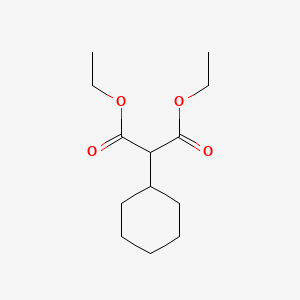

The synthesis of diethyl 4,4'-biphenyldicarboxylate derivatives is a topic of interest in several studies. For instance, the formation of 4-methylphenanthrenes through palladium-catalyzed annulation of diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate with internal alkynes is described, using methyl nitrobenzoates as the methylating agent . Another study details the synthesis of a triply 13C labeled molecule, diethyl 1-[(13C)methyl]-3-phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate, which employs 13CO2 without the need for a high vacuum line . Additionally, multi-component synthesis of diethyl/methyl 1,3-diaryl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates using hydrated phosphomolybdic acid as a catalyst is reported, showcasing an environmentally benign procedure .

Molecular Structure Analysis

The molecular structure of diethyl 4,4'-biphenyldicarboxylate derivatives has been determined using various techniques. X-ray diffraction and quantum chemical DFT analysis have been used to determine the crystal and molecular structures of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate), revealing its orthorhombic crystallization and the conformation of its disulfide bridge . Similarly, the molecular and crystalline structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate has been elucidated using X-ray analysis and NMR spectroscopy .

Chemical Reactions Analysis

Diethyl 4,4'-biphenyldicarboxylate derivatives undergo various chemical reactions. For example, diethyl 4-phenylethynylazulene-1,3-dicarboxylate undergoes a Friedel–Crafts-type ring closure with polyphosphoric acid to yield cyclopent[cd]azulene and benz[cd]azulene derivatives . The oxidation reactions of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate in aqueous base have been studied, leading to the formation of two oxidation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 4,4'-biphenyldicarboxylate derivatives are influenced by their molecular structure. The crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate is stabilized by intermolecular and intramolecular hydrogen bonds, indicating the importance of non-covalent interactions in the solid state . The vibrational characteristics of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been analyzed through IR and Raman spectroscopy, providing insights into the correlation between the disulfide bridge conformation and vibrational data .

Aplicaciones Científicas De Investigación

1. Use in Palladium-Catalyzed Annulation

Diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate is utilized in palladium-catalyzed annulation processes. This reaction, involving diarylacetylenes and methyl nitrobenzoates, results in the formation of 4-methyl-9,10-diaryl-2,7-phenanthrenedicarboxylic acid diethyl esters. This process demonstrates high regioselectivity and explores the methyl transferring mechanism, which is significant in organic synthesis and chemical engineering (Mandal et al., 2000).

2. Role in Corrosion Inhibition

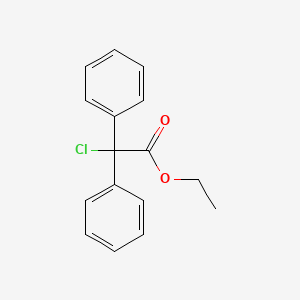

Research on phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid, for industrial pickling processes, includes the study of α-aminophosphonates derivatives, such as diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate. These compounds demonstrate significant inhibition efficiency and are characterized as mixed-type inhibitors, indicating their potential in industrial corrosion control applications (N. Gupta et al., 2017).

3. Applications in Anti-Corrosion Properties

Diethyl (phenylamino) methyl) phosphonate derivatives have been synthesized and evaluated for their anticorrosion properties. These compounds are studied for their effectiveness as corrosion inhibitors of carbon steel in acidic medium. The study integrates experimental methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy with theoretical approaches using Density Functional Theory (DFT), highlighting their practical applications in metal preservation (O. Moumeni et al., 2020).

4. Synthesis and Characterization for Nano-Porous Materials

Substituted 4,4'-biphenyldicarboxylate compounds, like diethyl 4,4'-biphenyldicarboxylate, have been studied for their potential in creating nano-porous materials. Their synthesis and characterization open up possibilities in materials science, especially in the development of novel nanostructured materials (Zhu Dun-ru, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-(4-ethoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTZNHBXNLYWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294075 | |

| Record name | Diethyl 4,4'-biphenyldicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4,4'-biphenyldicarboxylate | |

CAS RN |

47230-38-6 | |

| Record name | 47230-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4,4'-biphenyldicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4,4'-biphenyldicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl 4,4′-biphenyldicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5SS52NLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of Diethyl 4,4'-biphenyldicarboxylate and how was it determined?

A: Diethyl 4,4'-biphenyldicarboxylate (2BP2) crystallizes in the triclinic system with the following unit cell parameters: a= 6.0625(2) Å, b= 6.7033(3) Å, c= 9.8917(3) Å; α= 97.62(1)°, γ= 101.30(1)°, γ= 101.30(1)°, belonging to the space group P1 []. Its structure was determined using X-ray diffraction and solved by direct methods, revealing a centrosymmetric molecule with the side chain in the trans conformation. Interestingly, the aromatic ring system exhibits disorder [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)